molecular formula C18H17N9O B2422257 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034382-26-6

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2422257
CAS No.: 2034382-26-6
M. Wt: 375.396
InChI Key: ZVNJGSOPDDEZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N9O and its molecular weight is 375.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c28-18(15-10-21-27(24-15)14-4-2-1-3-5-14)22-13-6-8-25(11-13)16-17-23-20-12-26(17)9-7-19-16/h1-5,7,9-10,12-13H,6,8,11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNJGSOPDDEZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrazine moiety and a pyrrolidine ring. Its molecular formula is C15H16N8O2C_{15}H_{16}N_{8}O_{2} with a molecular weight of 340.34 g/mol. The structural uniqueness of this compound is attributed to the presence of multiple heterocycles which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The triazole and pyrazine rings are known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to target proteins. Preliminary studies suggest that it may act as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

In Vitro Studies

Recent research has evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, suggesting that the compound may be effective in targeting these malignancies .

Comparative Studies

In comparison with other known inhibitors:

Compound IC50 (μM)
Foretinib0.019
N-(1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide0.090

This table illustrates that while N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide shows competitive inhibitory activity against c-Met kinase, the new compound exhibits comparable potency against cancer cell proliferation .

Case Studies

Several case studies highlight the potential application of this compound in therapeutic settings:

  • Study on A549 Cells : The compound was shown to induce late apoptosis and cell cycle arrest in the G0/G1 phase in A549 cells, indicating its potential as an anti-cancer agent.
  • MCF-7 and HeLa Cells : Similar cytotoxic effects were observed in MCF-7 and HeLa cells, reinforcing the compound's broad-spectrum efficacy against different cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.